molecular formula C12H12FN5O B12239257 N-(4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

N-(4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Cat. No.: B12239257
M. Wt: 261.25 g/mol
InChI Key: QOSRGMXXEXKCOC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a triazole ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
  • N-(4-bromophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
  • N-(4-methylphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C12H12FN5O

Molecular Weight

261.25 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide

InChI

InChI=1S/C12H12FN5O/c13-9-1-3-10(4-2-9)16-12(19)17-7-11(8-17)18-14-5-6-15-18/h1-6,11H,7-8H2,(H,16,19)

InChI Key

QOSRGMXXEXKCOC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=CC=C(C=C2)F)N3N=CC=N3

Origin of Product

United States

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